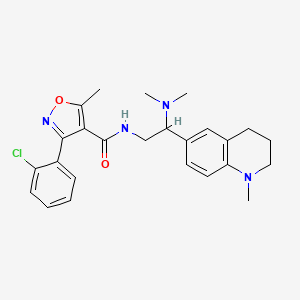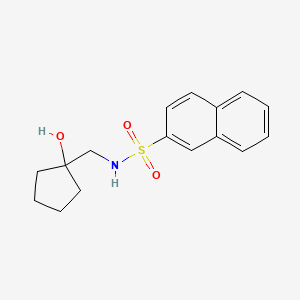![molecular formula C14H9Cl2N3O2S B2892049 2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide CAS No. 899734-55-5](/img/structure/B2892049.png)
2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives involves several steps . For instance, one method involves the reaction of 2-amino-4-fluoro benzoic acid and urea . The reaction is carried out at 180℃ with mechanical agitation for 4 hours .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It includes a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a five-membered thiophene ring fused with a six-membered pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can vary depending on the conditions . For example, the introduction of a thiazole group at the hydrazone part has led to marked enhancement of chemical stability .Applications De Recherche Scientifique
Analysis of Global Trends in 2,4-D Herbicide Toxicity Studies A scientometric review by Zuanazzi, Ghisi, and Oliveira (2020) highlighted the rapid advancement in research on the toxicology and mutagenicity of 2,4-D, a herbicide closely related chemically to the compound . Their analysis identifies the United States, Canada, and China as leading contributors to this research area, emphasizing the focus on occupational risk, neurotoxicity, and resistance to herbicides. The study suggests future research should delve into molecular biology aspects, especially gene expression and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
Chlorophenols as Precursors in Environmental Contamination Research by Peng et al. (2016) on chlorophenols, which are structurally related to the compound of interest, indicates their role as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI). This review underscores the environmental pathways through which chlorophenols, including derivatives like 2,4-D, contribute to dioxin formation, posing significant ecological and health risks (Peng et al., 2016).
Microbial Biodegradation of Herbicides Based on 2,4-D Magnoli and colleagues (2020) focused on the role of microorganisms in degrading 2,4-D-based herbicides, highlighting the environmental benefits of microbial remediation. This review elaborates on the pathways and metabolites involved in the biodegradation process, underlining the importance of understanding microbial interactions with these chemicals to mitigate environmental damage (Magnoli et al., 2020).
Environmental Fate and Toxicological Impact of 2,4-D A comprehensive review by Islam et al. (2017) on the herbicide 2,4-D explores its environmental fate, eco-toxicological effects, and potential impacts on human health. The review provides a detailed assessment of 2,4-D’s presence in various environmental matrices and its toxic effects across different biological species. It calls for more in-depth research on its long-term exposure effects and stresses the need for stringent regulatory measures to control its environmental levels (Islam et al., 2017).
Mécanisme D'action
Target of Action
The compound 2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide is an active intermediate in the synthesis of new antitumor medications
Mode of Action
It is known that the compound contains two chloride atoms that are easy for other functional groups to replace . This property allows it to undergo various unit processes, which are often used in the kernel steps for synthesizing new anticancer medicines .
Result of Action
The compound is an active intermediate in the synthesis of new antitumor medications . Therefore, the molecular and cellular effects of its action would likely involve the inhibition of cancer cell growth and proliferation.
Analyse Biochimique
Biochemical Properties
The compound 2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinase 4 (CDK4), a key enzyme involved in cell cycle regulation . The nature of these interactions is likely due to the specific chemical structure of the compound, which allows it to bind to the active site of the enzyme and inhibit its activity .
Cellular Effects
In cellular systems, this compound can influence various cellular processes. For example, by inhibiting CDK4, it can potentially affect cell cycle progression, leading to changes in cell proliferation rates .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with target biomolecules such as enzymes. For instance, it can bind to the active site of CDK4, inhibiting its activity and thus affecting the cell cycle . Furthermore, it may also interact with other biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its inhibitory effect on CDK4 may lead to a gradual decrease in cell proliferation rates over time . Additionally, the compound’s stability and degradation over time can also influence its long-term effects on cellular function .
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-thieno[2,3-d]pyrimidin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S/c15-8-1-2-11(10(16)5-8)21-6-12(20)19-13-9-3-4-22-14(9)18-7-17-13/h1-5,7H,6H2,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFIITSXUPXZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide](/img/structure/B2891968.png)




![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891974.png)
![3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2891977.png)
![N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2891979.png)
![1-(3-chloro-4-methoxyphenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2891981.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2891982.png)



